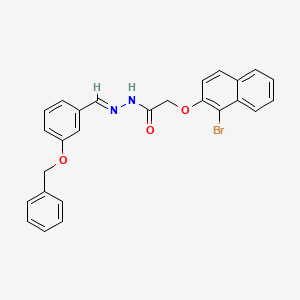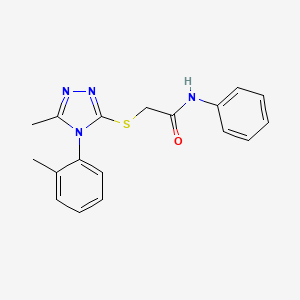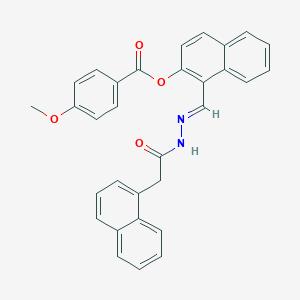
4-((2-Chlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Chlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between 2-chlorobenzaldehyde and the triazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, where the triazole intermediate reacts with 3-methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
4-((2-クロロベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、以下を含む様々な化学反応を起こします。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するために酸化することができます。
還元: クロロベンジリデン基は、対応するベンジルアミン誘導体を形成するために還元することができます。
置換: メトキシ基は、他の官能基を導入するために求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下で、過酸化水素または過マンガン酸カリウム。
還元: 無水溶媒中で、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
主要な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: ベンジルアミン誘導体。
置換: 様々な置換トリアゾール誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その抗菌および抗真菌特性について調査されています。
医学: その潜在的な抗癌活性について、および薬剤開発のためのリード化合物として調査されています。
工業: 特定の特性を持つ新素材の開発に使用されています。
作用機序
4-((2-クロロベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、様々な分子標的との相互作用が含まれます。
抗菌活性: 細菌や真菌の細胞壁合成または代謝経路を阻害することにより、それらの増殖を阻害します。
抗癌活性: 細胞増殖に関与する特定のシグナル伝達経路や酵素を標的にすることで、癌細胞のアポトーシスを誘導します。
類似化合物との比較
類似化合物
- 4-((2-ブロモベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 4-((2-フルオロベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 4-((2-メチルベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
独自性
4-((2-クロロベンジリデン)アミノ)-5-(3-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの独自性は、クロロベンジリデン基の存在にあります。これは、異なる置換基を持つアナログと比較して、独特の化学反応性と生物活性を付与します。
特性
CAS番号 |
613248-97-8 |
|---|---|
分子式 |
C16H13ClN4OS |
分子量 |
344.8 g/mol |
IUPAC名 |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-13-7-4-6-11(9-13)15-19-20-16(23)21(15)18-10-12-5-2-3-8-14(12)17/h2-10H,1H3,(H,20,23)/b18-10+ |
InChIキー |
JHZWYZHOGQQOFW-VCHYOVAHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl |
正規SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012826.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012855.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)







